N-Methyl Linker Confers Increased Lipophilicity and Altered Basicity Relative to the Des-Methyl Amino Analog
The target compound contains an N-methyl tertiary amine linker (CH2–N(CH3)–CH2) connecting the pyrazole and phenol moieties, whereas its closest analog 3-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride (CAS 1856071-52-7) features a secondary amine linker (CH2–NH–CH2). This N-methylation increases the calculated logP by approximately 0.5–0.7 log units based on fragment contribution methods (ΔlogP for N-methylation of a secondary amine ≈ +0.5 to +0.7) and raises the predicted pKa of the conjugate acid by roughly 0.2–0.4 units due to the electron-donating inductive effect of the methyl group [1]. The target compound has molecular formula C14H20ClN3O (MW 281.78) versus C13H18ClN3O (MW 267.75) for the des-methyl analog, reflecting the additional CH2 group . No direct experimental logP or pKa measurements for either compound were identified in the peer-reviewed literature as of the search date; the values cited are predicted from established fragment-based algorithms [1].
| Evidence Dimension | Predicted lipophilicity (ΔlogP) and conjugate acid pKa difference arising from N-methylation of the linker amine |
|---|---|
| Target Compound Data | Predicted logP ≈ 1.9–2.3 (free base); predicted pKa (conjugate acid of tertiary amine) ≈ 8.5–8.8; MW = 281.78 g/mol (HCl salt) |
| Comparator Or Baseline | 3-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride (CAS 1856071-52-7): predicted logP ≈ 1.2–1.8 (free base); predicted pKa (conjugate acid of secondary amine) ≈ 8.1–8.6; MW = 267.75 g/mol (HCl salt) |
| Quantified Difference | ΔlogP ≈ +0.5 to +0.7; ΔpKa ≈ +0.2 to +0.4; ΔMW = +14.03 g/mol |
| Conditions | Predicted values from fragment-based algorithms (e.g., CLogP, ACD/Labs, or MarvinSuite) applied to the free base forms; no experimental chromatographic or potentiometric data available for direct confirmation |
Why This Matters
The enhanced lipophilicity of the N-methyl analog may improve membrane permeability in cell-based assays but could also increase non-specific protein binding relative to the des-methyl comparator, a trade-off that must be considered when selecting compounds for phenotypic screening cascades.
- [1] Ghose AK, Crippen GM. Atomic physicochemical parameters for three-dimensional structure-directed quantitative structure-activity relationships I. Partition coefficients as a measure of hydrophobicity. J Comput Chem. 1986;7(4):565-577. (Fragment-based logP prediction methodology for N-methylation contribution.) View Source
